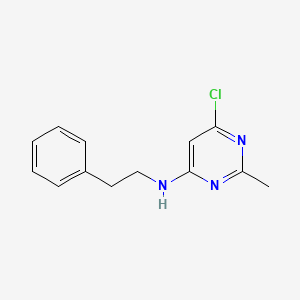

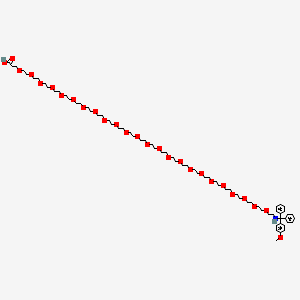

![molecular formula C12H19Cl2FN2 B1463755 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride CAS No. 1266694-49-8](/img/structure/B1463755.png)

1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride

Overview

Description

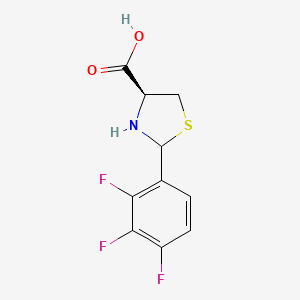

“1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C12H19Cl2FN2 . It has a molecular weight of 281.2 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride” can be represented by the InChI code: 1S/C12H17FN2.2ClH/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H .Scientific Research Applications

Dopamine Uptake Inhibition

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909) is identified as a dopamine uptake inhibitor. Research aimed at improving the synthesis process for this compound has led to the development of a robust method that eliminates the need for chromatographic purifications, minimizes the use of environmentally unfriendly reagents, and enhances overall yield. This process advancement is crucial for the large-scale production of dopamine uptake inhibitors, which have potential therapeutic applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and certain types of addiction (Ironside et al., 2002).

Development of Cocaine-Abuse Therapeutic Agents

In the quest for long-acting agents to treat cocaine abuse, hydroxylated derivatives of GBR 12909 and GBR 12935 have been synthesized and evaluated. These derivatives exhibit substantial enantioselectivity, with the S enantiomers showing higher dopamine transporter (DAT) affinity, which is critical for the development of potential cocaine-abuse therapeutic agents. This research underscores the importance of the molecular structure on the binding affinity and selectivity for DAT and serotonin transporter (SERT), which can lead to the development of more effective treatments for cocaine addiction (Hsin et al., 2002).

Antitumor Activity

The antitumor activity of novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group has been explored, demonstrating that most compounds exhibit significant inhibitory activity against CDC25B, a protein phosphatase involved in cell cycle control. This suggests the potential for the development of new antitumor agents based on the structural framework of 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride, contributing to the field of cancer therapy (Ding et al., 2016).

Safety and Hazards

The safety data sheet for “1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name |

1-[2-(2-fluorophenyl)ethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNNBCGEUXSUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=CC=C2F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B1463675.png)

![6-Azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1463679.png)

![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)

![2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide](/img/structure/B1463687.png)